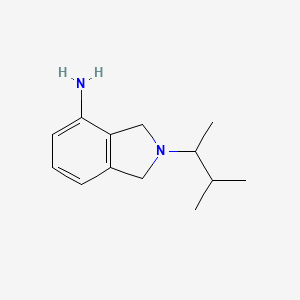

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine

描述

2-(3-Methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine (CAS: 1099671-03-0) is an organic compound featuring a bicyclic isoindole scaffold substituted with a branched 3-methylbutan-2-yl group at position 2 and an amine group at position 3. Key properties include:

- Molecular Formula: C₁₃H₂₀N₂

- Molecular Weight: 204.32 g/mol

- Structure: The SMILES notation (CC(C)C(C)N1CC2=C(C1)C(=CC=C2)N) highlights the isoindole core fused with a dihydro ring system and a tertiary alkyl substituent .

- Physical Form: Powder, stored at room temperature. Safety data remain unspecified, necessitating caution in handling .

Its structural uniqueness lies in the lipophilic 3-methylbutan-2-yl group, which may enhance membrane permeability compared to simpler analogs.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine typically involves the following steps:

Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of phthalic anhydride with ammonia or primary amines can yield isoindoline derivatives.

Introduction of the 3-methylbutan-2-yl Group: The 3-methylbutan-2-yl group can be introduced via alkylation reactions. This involves the reaction of the isoindoline derivative with 3-methylbutan-2-yl halides or alcohols in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

化学反应分析

Types of Reactions

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the isoindoline ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

科学研究应用

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

作用机制

The mechanism by which 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

相似化合物的比较

Comparison with Structurally Related Compounds

Key Structural Analogs

Three compounds with structural or functional similarities were identified:

Isoindolin-4-amine dihydrochloride (CAS: 92259-85-3)

- Molecular Formula : C₈H₁₂Cl₂N₂

- Molecular Weight : 207.1 g/mol

- Features : Lacks the 3-methylbutan-2-yl substituent but includes a dihydrochloride salt, enhancing aqueous solubility. The absence of alkyl branching reduces lipophilicity .

(2R)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine (CAS: 2091299-31-7)

- Molecular Formula : C₁₂H₁₅FN₂

- Molecular Weight : 206.26 g/mol

- Features: Contains a fluorinated indole ring instead of isoindole, with an (R)-configured butan-2-amine chain.

2,3-Dihydro-1H-isoindol-4-amine dihydrochloride (Referenced in )

- Molecular Formula: Not explicitly stated, but likely C₈H₁₀N₂·2HCl (approximate weight: ~207.1 g/mol).

- Features : Similar to the target compound’s core but without alkyl substitution and in salt form, emphasizing solubility over lipophilicity .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings :

Structural Flexibility vs. Solubility :

- The target compound’s 3-methylbutan-2-yl group increases lipophilicity, favoring blood-brain barrier penetration, whereas the dihydrochloride analogs prioritize solubility for systemic delivery .

- The fluorinated indole derivative (CAS: 2091299-31-7) leverages halogenation for enhanced electronic interactions, a strategy absent in the isoindole-based compounds .

Salt Forms and Stability :

- Dihydrochloride salts (e.g., CAS: 92259-85-3) improve stability and shelf life but may require pH adjustments for biological compatibility. The free base (target compound) offers simplicity in organic synthesis .

生物活性

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine, also known by its PubChem CID 43370011, is an organic compound belonging to the class of isoindolines. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The molecular formula of this compound is C₁₃H₂₀N₂ with a molecular weight of 204.32 g/mol. The compound features a unique structure characterized by a 3-methylbutan-2-yl group attached to the isoindoline core.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.32 g/mol |

| IUPAC Name | 2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine |

| Appearance | Powder |

Anticancer Properties

Investigations into the anticancer potential of isoindoline derivatives have shown promising results. For instance, compounds structurally related to this compound have been observed to inhibit cancer cell proliferation in vitro. A notable study demonstrated that certain isoindoline derivatives could selectively induce apoptosis in tumor cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways. Further studies are required to clarify its binding affinity and specificity towards molecular targets.

Case Studies and Research Findings

- Study on Isoindoline Derivatives :

-

Synthesis and Evaluation :

- Another study focused on synthesizing and evaluating the biological activity of various isoindoline derivatives, including those similar to 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amines. The results indicated that these compounds could effectively inhibit key enzymes involved in cancer progression .

常见问题

Q. How can researchers design an efficient synthetic route for 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine, and what reaction conditions should be optimized?

Methodological Answer:

A multi-component reaction (MCR) strategy, similar to the synthesis of 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine, could be adapted . Key steps include:

- Precursor Selection: Use 1H-isoindole derivatives and 3-methylbutan-2-yl precursors.

- Solvent and Catalyst: Ethanol or acetonitrile under reflux conditions, with acid/base catalysts (e.g., HCl or KOH) to drive cyclization.

- Temperature Optimization: Reflux at 80–100°C for 6–12 hours, monitored by TLC/HPLC.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Data Example: For analogous compounds, yields range from 45–70% depending on substituent steric effects .

Q. What spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify protons and carbons in the isoindole ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and the branched alkyl chain (δ 1.0–2.5 ppm for methyl groups) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 247.18 for C13H18N2).

- HPLC-PDA: Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers evaluate the antimicrobial activity of this compound, and what experimental controls are critical?

Methodological Answer:

- Microbial Strains: Follow CLSI guidelines using Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger) .

- Broth Microdilution: Test concentrations from 1–256 µg/mL, with ampicillin and fluconazole as positive controls.

- Data Interpretation: Report MIC (minimum inhibitory concentration) and MBC/MFC (bactericidal/fungicidal activity).

Example Results: Analogous isoindole derivatives show MIC values of 8–32 µg/mL against S. aureus .

Q. What computational strategies are effective for studying the compound’s interaction with biological targets, such as androgen receptors (AR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses. Key residues (e.g., LEU704, GLY708 in AR) may form hydrophobic/hydrogen-bond interactions .

- Scoring Metrics: Prioritize compounds with docking scores ≤−7.0 kcal/mol .

- MD Simulations: Validate stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Experimental Variability: Standardize protocols (e.g., inoculum size, incubation time) to minimize inter-lab variation .

- Structure-Activity Relationships (SAR): Compare substituent effects (e.g., alkyl chain length, halogenation) on activity .

- Statistical Analysis: Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of differences .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicity of this compound?

Methodological Answer:

- Degradation Studies: Hydrolysis (pH 4–9), photolysis (UV light), and biodegradation (OECD 301D) to estimate half-lives .

- Ecotoxicology:

- Daphnia magna acute toxicity (48h LC50).

- Algal growth inhibition (72h EC50) .

Data Example: Related dihydroisoindoles show moderate persistence (t1/2 = 14–28 days in water) .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Solubility Screening: Use shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or cyclodextrin complexes .

- Pharmacokinetics: Assess logP (target <3) and permeability (Caco-2 monolayer assay) .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile).

- LC-MS/MS: Use MRM transitions (e.g., m/z 247→189 for quantification) with deuterated internal standards .

- Validation: Follow FDA guidelines for LOD (≤1 ng/mL), LOQ (≤5 ng/mL), and recovery (80–120%) .

Q. How can researchers identify metabolic pathways and potential toxic metabolites?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat), identify Phase I/II metabolites via UPLC-QTOF .

- CYP Inhibition Assays: Test CYP3A4/2D6 inhibition to predict drug-drug interactions .

- Toxicity Prediction: Use in silico tools (e.g., Derek Nexus) to flag structural alerts (e.g., reactive epoxides) .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- DoE (Design of Experiments): Optimize parameters (temperature, stoichiometry) using response surface methodology .

- Quality Control: Batch-to-batch consistency via HPLC purity (>95%) and polymorph characterization (PXRD) .

属性

IUPAC Name |

2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-5-4-6-13(14)12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLRYVYXBQEJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。